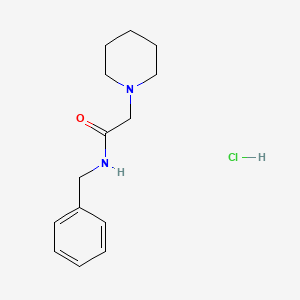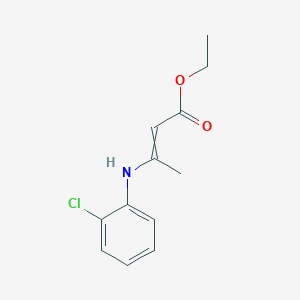
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate is a chemical compound known for its unique structure and properties It is a derivative of carbostyril, which is a heterocyclic compound containing a benzene ring fused to a pyrrole ring The picrate form of this compound indicates that it is combined with picric acid, a well-known explosive and chemical reagent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate typically involves multiple steps. One common method starts with the preparation of the carbostyril core, followed by the introduction of the diethylaminoethyl group. The final step involves the formation of the picrate salt by reacting the compound with picric acid.
Preparation of Carbostyril Core: The carbostyril core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Diethylaminoethyl Group: This step involves the alkylation of the carbostyril core with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of Picrate Salt: The final step involves the reaction of the synthesized compound with picric acid to form the picrate salt. This reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic ring.
Scientific Research Applications
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Carbostyril: The parent compound without the diethylaminoethyl group and picrate salt.
Indole Derivatives: Compounds with a similar indole structure but different functional groups.
Quinoline Derivatives: Compounds with a similar quinoline structure but different functional groups.
Uniqueness
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate is unique due to the presence of the diethylaminoethyl group and the picrate salt, which confer specific chemical and biological properties
Properties
CAS No. |
101418-17-1 |
|---|---|
Molecular Formula |
C21H25N5O8 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
diethyl-[2-(2-oxo-3,4-dihydroquinolin-1-yl)ethyl]azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C15H22N2O.C6H3N3O7/c1-3-16(4-2)11-12-17-14-8-6-5-7-13(14)9-10-15(17)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8H,3-4,9-12H2,1-2H3;1-2,10H |
InChI Key |
MVBBJMDUOXYILA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C(=O)CCC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



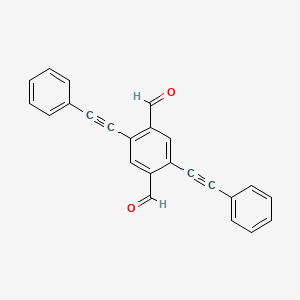
![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
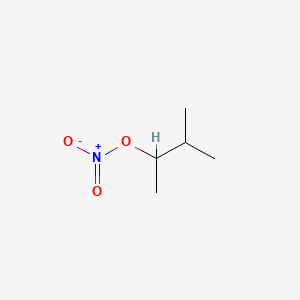
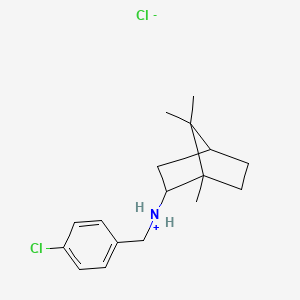

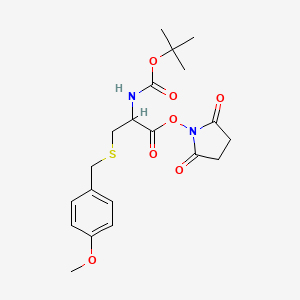
![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
